1-[4-((2S)Pyrrolidin-2-YL)phenoxy]-3-fluoropropane
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Overview
Description
1-[4-((2S)Pyrrolidin-2-YL)phenoxy]-3-fluoropropane is a compound that features a pyrrolidine ring, a phenoxy group, and a fluoropropane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-((2S)Pyrrolidin-2-YL)phenoxy]-3-fluoropropane typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, often using phenol derivatives.
Introduction of the Fluoropropane Moiety: The fluoropropane group is added through halogenation reactions, typically using fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[4-((2S)Pyrrolidin-2-YL)phenoxy]-3-fluoropropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-[4-((2S)Pyrrolidin-2-YL)phenoxy]-3-fluoropropane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-((2S)Pyrrolidin-2-YL)phenoxy]-3-fluoropropane involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring and phenoxy group play crucial roles in binding to these targets, leading to specific biological effects. The fluoropropane moiety may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Phenoxy Compounds: Phenoxyacetic acid and its derivatives are similar in terms of the phenoxy group.
Fluoropropane Compounds: Fluoropropane derivatives, such as 1,3-difluoropropane, have similar fluorinated moieties.
Uniqueness
1-[4-((2S)Pyrrolidin-2-YL)phenoxy]-3-fluoropropane is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the pyrrolidine ring enhances its potential for biological activity, while the fluoropropane moiety improves its stability and bioavailability compared to similar compounds.
Properties
Molecular Formula |
C13H18FNO |
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Molecular Weight |
223.29 g/mol |
IUPAC Name |
2-[4-(3-fluoropropoxy)phenyl]pyrrolidine |
InChI |
InChI=1S/C13H18FNO/c14-8-2-10-16-12-6-4-11(5-7-12)13-3-1-9-15-13/h4-7,13,15H,1-3,8-10H2 |
InChI Key |
RVRZRPIQBIDTLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)OCCCF |
Origin of Product |
United States |
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